Structural Advantage for Dual-Target Engagement Compared to Standard HRV-3 Inhibitors
The target compound's architecture uniquely combines a validated anti-HRV-3 core with a potent anti-bacterial fragment. While the core scaffold 3-chloro-6-(piperazin-1-yl)pyridazine is essential for HRV-3 capsid-binding inhibition as shown by Wang et al., the incorporation of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety in CAS 303149-98-6 is a differentiating feature not present in the most potent HRV-3 inhibitor (compound 8a) from that series [1]. This modification is hypothesized to confer additional activity against bacterial PPTases, a target not addressed by the reference HRV-3 inhibitors.
| Evidence Dimension | Structural motif for target engagement |
|---|---|
| Target Compound Data | Simultaneously presents 3-chloro-6-(piperazin-1-yl)pyridazine (anti-HRV-3/dCTPase) and 3-chloro-5-(trifluoromethyl)pyridin-2-yl (anti-MRSA/PPTase) motifs |
| Comparator Or Baseline | Lead HRV-3 inhibitor 8a: presents only 3-chloro-6-(piperazin-1-yl)pyridazine core with a different N-substituent |
| Quantified Difference | Dual-pharmacophore vs. single-pharmacophore vector |
| Conditions | SAR analysis based on pharmacophore model for HRV-3 capsid-binding inhibitors |
Why This Matters
For screening libraries aiming to identify compounds with potential polypharmacology (e.g., antiviral and antibacterial), CAS 303149-98-6 offers a structural shortcut for exploring dual-activity space, a feature absent in the most potent but mono-functional in-class analogs.
- [1] Wang, H., et al. (2011). Pharmacophore-based design, synthesis, and biological evaluation of novel chloro-pyridazine piperazines as human rhinovirus (HRV-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1057-1059. View Source
